molecular formula C9H16O4 B14231228 ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate CAS No. 485374-31-0

ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate

Cat. No.: B14231228
CAS No.: 485374-31-0
M. Wt: 188.22 g/mol
InChI Key: ZYOZFSCMERENNR-HTQZYQBOSA-N
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Description

Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate is a chiral compound with significant importance in the field of organic chemistry and pharmaceuticals. This compound is characterized by its two chiral centers at the 3rd and 5th positions, which contribute to its stereochemical complexity and biological activity. It is often used as an intermediate in the synthesis of various bioactive molecules, including statins, which are widely used as cholesterol-lowering agents.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: Further reduction can yield fully saturated alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, and reducing agents like sodium borohydride (NaBH4) for reduction. Substitution reactions often require the presence of strong nucleophiles and suitable leaving groups under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction can produce diols .

Mechanism of Action

The mechanism of action of ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate involves its interaction with specific enzymes and molecular targets. For instance, in the synthesis of statins, the compound acts as a precursor that undergoes further enzymatic transformations to produce the active drug. The molecular targets include hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which is inhibited by statins to reduce cholesterol synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate is unique due to its specific stereochemistry and its role as a versatile intermediate in the synthesis of various bioactive compounds. Its high enantioselectivity and efficiency in biocatalytic processes make it a valuable compound in both academic research and industrial applications .

Properties

CAS No.

485374-31-0

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C9H16O4/c1-3-7(10)5-8(11)6-9(12)13-4-2/h3,7-8,10-11H,1,4-6H2,2H3/t7-,8-/m1/s1

InChI Key

ZYOZFSCMERENNR-HTQZYQBOSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C[C@@H](C=C)O)O

Canonical SMILES

CCOC(=O)CC(CC(C=C)O)O

Origin of Product

United States

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